N-[3-methyl-3-(1,2,4-triazol-1-yl)butan-2-yl]-5-oxaspiro[3.5]nonan-8-amine
Description
N-[3-methyl-3-(1,2,4-triazol-1-yl)butan-2-yl]-5-oxaspiro[35]nonan-8-amine is a complex organic compound featuring a spirocyclic structure and a triazole ring
Properties
IUPAC Name |
N-[3-methyl-3-(1,2,4-triazol-1-yl)butan-2-yl]-5-oxaspiro[3.5]nonan-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-12(14(2,3)19-11-16-10-17-19)18-13-5-8-20-15(9-13)6-4-7-15/h10-13,18H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDRPWJADJPXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)N1C=NC=N1)NC2CCOC3(C2)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-3-(1,2,4-triazol-1-yl)butan-2-yl]-5-oxaspiro[3.5]nonan-8-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
Spirocyclic Core Construction: The spirocyclic core is often constructed through a cycloaddition reaction, such as a Diels-Alder reaction, followed by ring-closing metathesis.
Final Assembly: The final step involves coupling the triazole-containing fragment with the spirocyclic core under conditions that promote amine formation, such as reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-3-(1,2,4-triazol-1-yl)butan-2-yl]-5-oxaspiro[3.5]nonan-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds or nitro groups to their corresponding alkanes or amines.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the spirocyclic core, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, N-[3-methyl-3-(1,2,4-triazol-1-yl)butan-2-yl]-5-oxaspiro[3.5]nonan-8-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in the design of enzyme inhibitors.
Medicine
Medically, this compound has potential as a therapeutic agent. The triazole ring is a common motif in many drugs due to its stability and ability to form hydrogen bonds with biological targets. This compound could be explored for its potential as an antifungal, antibacterial, or anticancer agent.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[3-methyl-3-(1,2,4-triazol-1-yl)butan-2-yl]-5-oxaspiro[3.5]nonan-8-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler compound with a similar triazole ring, used in various pharmaceuticals.
Spiro[3.5]nonane: The spirocyclic core without the triazole ring, used in materials science.
N-(3-methylbutan-2-yl)-1,2,4-triazole: A compound with a similar side chain but lacking the spirocyclic structure.
Uniqueness
N-[3-methyl-3-(1,2,4-triazol-1-yl)butan-2-yl]-5-oxaspiro[3.5]nonan-8-amine is unique due to its combination of a triazole ring and a spirocyclic core. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
